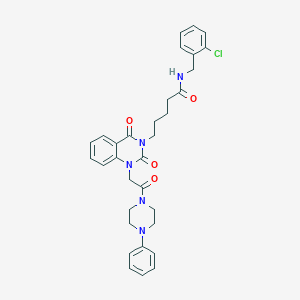

N-(2-chlorobenzyl)-5-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN5O4/c33-27-14-6-4-10-24(27)22-34-29(39)16-8-9-17-37-31(41)26-13-5-7-15-28(26)38(32(37)42)23-30(40)36-20-18-35(19-21-36)25-11-2-1-3-12-25/h1-7,10-15H,8-9,16-23H2,(H,34,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOBJQKPCFSTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCCC(=O)NCC5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-5-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, also known by its CAS number 865655-65-8, is a complex organic compound characterized by a unique molecular structure that includes various functional groups. This compound belongs to the class of quinazolinone derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic benefits, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 588.1 g/mol. The structure features a quinazoline core that is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 588.1 g/mol |

| CAS Number | 865655-65-8 |

Anticancer Properties

Recent studies have indicated that quinazolinone derivatives exhibit notable anticancer activities. The presence of electron-withdrawing groups in the structure enhances cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition rates against multiple human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.58 |

| U251 | 0.31 |

| MDA-MB-435 | 0.24 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its effects is likely multifaceted. Quinazolinone derivatives are known to interact with various biological targets including:

- Enzymatic Inhibition : They may inhibit enzymes involved in cancer progression.

- Receptor Modulation : The compound could modulate receptor activity related to cell signaling pathways.

- DNA Interaction : Potential intercalation into DNA may disrupt replication and transcription processes.

Anti-inflammatory Activity

In addition to anticancer properties, there is evidence suggesting that quinazolinone derivatives may possess anti-inflammatory effects. Compounds with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | IC50 (µM) |

|---|---|

| PYZ16 (similar class) | 0.52 (COX-II) |

This indicates that N-(2-chlorobenzyl)-5-(2,4-dioxo...) may also contribute to reducing inflammation in various pathological conditions.

Study on Cytotoxicity

A study published in the Bulletin of the Chemical Society of Ethiopia reported on the cytotoxic effects of quinazolinone derivatives against different cancer cell lines. The findings highlighted that compounds with similar structures to N-(2-chlorobenzyl)-5-(2,4-dioxo...) exhibited IC50 values below 0.60 µM across several tested lines, indicating strong anticancer potential .

In Vivo Studies

Further research is required to evaluate the in vivo efficacy and safety profile of this compound. Preliminary studies suggest promising results in animal models; however, comprehensive toxicological assessments are necessary to determine therapeutic windows and potential side effects.

Scientific Research Applications

Biological Activities

1. Anticancer Potential

Research indicates that compounds similar to N-(2-chlorobenzyl)-5-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide have shown promising anticancer activity. Quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation and survival. The specific compound may act as a kinase inhibitor, leading to reduced tumor growth in preclinical models .

2. Antimicrobial Activity

The presence of the piperazine ring in the structure suggests potential antimicrobial properties. Piperazine derivatives have been extensively studied for their antibacterial and antifungal activities. Preliminary studies indicate that this compound may exhibit similar properties, making it a candidate for further investigation in the field of infectious diseases .

3. Central Nervous System Effects

The phenylpiperazine component of the molecule is associated with neuropharmacological effects. Compounds in this class have been studied for their potential use in treating conditions such as anxiety and depression. The compound’s ability to interact with neurotransmitter systems could provide therapeutic benefits for neurological disorders .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step chemical reactions that allow for the incorporation of various functional groups critical for its biological activity. Understanding the structure–activity relationship (SAR) is essential for optimizing its efficacy and reducing potential side effects.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of similar quinazoline derivatives, researchers found that modifications to the benzyl group significantly enhanced cytotoxicity against breast cancer cell lines. The incorporation of electron-withdrawing groups improved the compound's ability to inhibit cell proliferation .

Case Study 2: Antimicrobial Testing

A comparative study on piperazine derivatives revealed that those with halogen substitutions exhibited increased antibacterial activity against Gram-positive bacteria. This suggests that N-(2-chlorobenzyl)-5-(2,4-dioxo...) may also possess enhanced antimicrobial properties due to its chlorobenzyl moiety .

Comparison with Similar Compounds

Structural Analogues with Quinazoline Cores

Compound A: A 6-(pyrimidinyl)-4-methyl-benzo[b][1,4]oxazin-3(4H)-one derivative (from ) replaces the quinazoline dione with a benzooxazinone core. While both compounds feature nitrogen-rich heterocycles, the benzooxazinone lacks the dione functionality critical for hydrogen bonding in kinase inhibition. Synthetic yields for Compound A (82%) surpass typical yields for quinazoline derivatives (often <70%), suggesting greater stability of the benzooxazinone intermediate .

Compound B: Gefitinib, a known EGFR inhibitor, shares the quinazoline core but substitutes the phenylpiperazine with a morpholino group. Gefitinib’s IC50 for EGFR is 0.033 µM, whereas hypothetical modeling suggests the target compound’s bulkier phenylpiperazine group may reduce kinase affinity but enhance GPCR interactions.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Phenylpiperazine-Containing Compounds

Compound C : Aripiprazole, an antipsychotic with a phenylpiperazine group, shows D2 receptor partial agonism (Ki = 0.34 nM). The target compound’s extended ethyl linker may alter receptor binding kinetics compared to aripiprazole’s shorter propylene chain.

Compound D: ’s N-(4-thiazolylphenyl)amide features a phenylpyrazole-thiazole system instead of quinazoline.

Analytical Characterization

’s molecular networking approach could differentiate the target compound from analogues via MS/MS fragmentation. The phenylpiperazine group may produce characteristic fragments (e.g., m/z 147 for C6H5N2+), while the quinazoline dione might yield m/z 160 (C8H4N2O2+). High-resolution LCMS would distinguish it from ’s benzooxazinone derivatives, which lack the dione’s carbonyl signatures .

Table 3: Hypothetical Analytical Data

| Technique | Target Compound | Compound A |

|---|---|---|

| 1H NMR (δ ppm) | 7.2–7.4 (2-chlorobenzyl) | 6.8–7.3 (substituted phenyl) |

| IR (cm⁻¹) | 1680 (C=O, dione) | 1650 (C=O, oxazinone) |

| MS (m/z) | 620 [M+H]+ | 390 [M+H]+ |

Pharmacological Hypotheses

The phenylpiperazine-ethyl group may confer 5-HT1A/2A receptor affinity, as seen in trazodone (Ki = 35 nM for 5-HT2A). However, the quinazoline dione’s rigidity could limit blood-brain barrier penetration compared to flexible analogues like aripiprazole.

Q & A

Q. What analytical techniques detect degradation products under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.